Aceburic acid
Description
Aceburic acid (chemical formula: C₆H₁₀O₄, molecular weight: 146.1418 g/mol) is an organic compound classified as an industrial auxiliary agent . It holds the International Nonproprietary Name (INN) designation and is listed under the Harmonized System (HS) code 29181985, indicating its categorization as a carboxylic acid derivative with additional oxygen functionalities .
Properties
IUPAC Name |
4-acetyloxybutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O4/c1-5(7)10-4-2-3-6(8)9/h2-4H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOVNVPJYMDJYSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O4 | |
| Record name | aceburic acid | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Aceburic_acid | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70181476 | |
| Record name | Aceburic acid [INN:DCF] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70181476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26976-72-7 | |
| Record name | 4-(Acetyloxy)butanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26976-72-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aceburic acid [INN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026976727 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aceburic acid [INN:DCF] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70181476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(acetyloxy)butanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ACEBURIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F777XEP0LL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Aceburic acid can be synthesized through the esterification of gamma-hydroxybutyric acid with acetic anhydride or acetyl chloride . The reaction typically involves the use of a catalyst such as sulfuric acid and is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods: The use of continuous flow reactors and optimized reaction conditions would be essential for efficient production .
Types of Reactions:
Hydrolysis: this compound can undergo hydrolysis to yield gamma-hydroxybutyric acid and acetic acid.
Oxidation: It can be oxidized to form gamma-butyrolactone and acetic acid.
Reduction: Reduction reactions can convert this compound back to gamma-hydroxybutyric acid.
Common Reagents and Conditions:
Hydrolysis: Typically carried out in the presence of water and an acid or base catalyst.
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Major Products:
Hydrolysis: Gamma-hydroxybutyric acid and acetic acid.
Oxidation: Gamma-butyrolactone and acetic acid.
Reduction: Gamma-hydroxybutyric acid.
Scientific Research Applications
Aceburic acid has several applications in scientific research:
Metabolic Studies: It is used to study the metabolism of gamma-hydroxybutyric acid and its derivatives.
Microbial Metabolism: Research on microbial production and consumption of poly(beta-hydroxybutyrate), a polymer related to this compound, provides insights into microbial behavior under different conditions.
Diagnostic Utility: It is used in the diagnosis and monitoring of diabetic ketosis through the detection of ketones.
Industrial Biotechnology: this compound serves as a precursor or intermediate in various biochemical processes.
Environmental Science: It is considered in waste treatment and energy production processes.
Mechanism of Action
Aceburic acid acts as a prodrug to gamma-hydroxybutyric acid, which means it is metabolized in the body to produce gamma-hydroxybutyric acid . Gamma-hydroxybutyric acid exerts its effects by acting as an agonist at the gamma-hydroxybutyric acid receptor and the gamma-aminobutyric acid B receptor . This interaction leads to sedative and analgesic effects .
Comparison with Similar Compounds
Aceburic acid is compared below with compounds that share structural, functional, or regulatory similarities.
Structural and Functional Comparison
Table 1: Key Properties of this compound and Analogs
Detailed Analysis
Bromisoval (C₆H₁₁BrN₂O₂)
- Structural Similarity : Shares a six-carbon backbone with this compound but includes bromine and nitrogen atoms, making it pharmacologically active .
- Functional Contrast: Used as a sedative/hypnotic drug, highlighting divergent applications despite shared INN status .
Sodium Bromide (NaBr)
- Functional Similarity: Classified as an industrial agent (e.g., drilling fluids, photography) but is an inorganic salt, unlike this compound’s organic structure .
- Regulatory Overlap : Both are listed under HS codes starting with 28/29, but Sodium Bromide lacks INN designation .
Cyclandelate (C₁₇H₂₄O₃)
- Structural Proximity : A carboxylic acid derivative under HS 291819, suggesting a shared functional group (carboxylic acid) with this compound .
Acetic Acid (C₂H₄O₂)
- Functional Group Similarity : Both contain carboxylic acid groups, but this compound’s higher molecular complexity (C₆H₁₀O₄) may enhance stability in industrial processes .
Biological Activity
Aceburic acid, also known as 4-acetoxybutanoic acid or 4-hydroxybutyric acid acetate, is a synthetic compound that has garnered interest due to its potential biological activities, particularly as a prodrug to gamma-hydroxybutyrate (GHB). This article delves into the biological activity of this compound, exploring its structure, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
This compound has a simple molecular structure characterized by the formula . It consists of a four-carbon chain with a carboxylic acid group (–COOH) and an acetate group (–OCOCH_3) attached to the second carbon. This structure is closely related to GHB, which lacks the acetate group. The presence of this acetate group is thought to facilitate its conversion into GHB in the body, thereby exerting its effects as an analgesic and central nervous system depressant .
As a prodrug, this compound is metabolized into GHB upon administration. GHB interacts with GABA_B receptors in the brain, leading to various physiological effects including sedation, analgesia, and muscle relaxation. The conversion process enhances the bioavailability of GHB, potentially making this compound an effective therapeutic agent for conditions such as insomnia and anxiety disorders .
Analgesic Effects
Research indicates that this compound possesses analgesic properties similar to those of GHB. While it was never marketed for clinical use due to unspecified reasons, animal studies suggest that it may effectively alleviate pain by modulating neurotransmitter release in the central nervous system .
Research Findings and Case Studies
A review of existing literature highlights several key findings regarding the biological activity of this compound:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
